3-Amino-5-fluoro-2-formylbenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-5-fluoro-2-formylbenzoic acid is an organic compound with the molecular formula C8H6FNO3 It is a derivative of benzoic acid, featuring an amino group at the 3-position, a fluorine atom at the 5-position, and a formyl group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-5-fluoro-2-formylbenzoic acid can be achieved through several methods. One common approach involves the use of 4-fluoroaniline as a starting material. The synthetic route includes the following steps:
Condensation Reaction: 4-fluoroaniline reacts with hydrated chloral and oxammonium hydrochloride to form N-(4-fluorophenyl)-2-(hydroxyimide) acetamide.
Cyclization: The intermediate undergoes cyclization in concentrated sulfuric acid to produce 5-fluoro-1H-indole-2,3-diketone.
Oxidation: Under alkaline conditions, the diketone is oxidized using hydrogen peroxide to yield this compound.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, with careful control of reaction parameters such as temperature, pressure, and reagent concentrations.
Chemical Reactions Analysis
Types of Reactions
3-Amino-5-fluoro-2-formylbenzoic acid undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The amino and fluorine groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like sodium hydroxide (NaOH) and various alkyl halides are employed for substitution reactions.
Major Products
Oxidation: 3-Amino-5-fluoro-2-carboxybenzoic acid.
Reduction: 3-Amino-5-fluoro-2-hydroxymethylbenzoic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Amino-5-fluoro-2-formylbenzoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Amino-5-fluoro-2-formylbenzoic acid involves its interaction with specific molecular targets. The amino and formyl groups can form hydrogen bonds with biological macromolecules, influencing their structure and function. The fluorine atom can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and interact with intracellular targets .
Comparison with Similar Compounds
Similar Compounds
3-Amino-5-fluorobenzoic acid: Lacks the formyl group, making it less reactive in certain chemical reactions.
2-Amino-5-fluoro-4-formylbenzoic acid: Has a different substitution pattern, leading to variations in reactivity and biological activity.
3-Amino-4-fluoro-2-formylbenzoic acid: The position of the fluorine atom affects its chemical properties and applications.
Uniqueness
3-Amino-5-fluoro-2-formylbenzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both an amino and a formyl group allows for versatile chemical modifications, making it a valuable compound in synthetic chemistry and pharmaceutical research.
Properties
Molecular Formula |
C8H6FNO3 |
---|---|
Molecular Weight |
183.14 g/mol |
IUPAC Name |
3-amino-5-fluoro-2-formylbenzoic acid |
InChI |
InChI=1S/C8H6FNO3/c9-4-1-5(8(12)13)6(3-11)7(10)2-4/h1-3H,10H2,(H,12,13) |
InChI Key |
VQAHRXNNFXUPDO-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1C(=O)O)C=O)N)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.